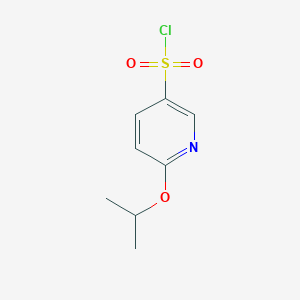

6-(propan-2-yloxy)pyridine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Isopropoxypyridine-3-sulfonyl chloride is a chemical compound with the formula C8H10ClNO3S and a molecular weight of 235.69 . It is used in laboratory chemicals.

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides, which are intermediates to 6-Isopropoxypyridine-3-sulfonyl chloride, involves two main methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . The synthesis of pyridine-3-sulfonyl chloride is carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out sulfonyl chlorination reaction .Chemical Reactions Analysis

Pyridine-3-sulfonyl chlorides, including 6-Isopropoxypyridine-3-sulfonyl chloride, are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this process, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .Physical and Chemical Properties Analysis

6-Isopropoxypyridine-3-sulfonyl chloride is a liquid with a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .科学的研究の応用

Synthesis and Chemical Reactions

Ionic Liquid Synthesis : 1-Sulfopyridinium chloride, a related compound, has been utilized as an efficient and recyclable ionic liquid for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This involves a modified Biginelli reaction using one-pot three-component condensation under solvent-free conditions (Velpula et al., 2015).

Oxidative Reaction with Amines : 2-Aminopyridine-3-sulfonyl chlorides, closely related to 6-isopropoxypyridine-3-sulfonyl chloride, can react with tertiary amines in the presence of air, leading to the production of sulfonylethenamines. This process involves dual roles of the sulfonyl chloride in promoting oxidation and trapping the resulting enamine (Wei et al., 2016).

Catalytic Processes : Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines has been reported, where sulfonyl chlorides, similar to 6-isopropoxypyridine-3-sulfonyl chloride, are used. This process enables selective catalytic sulfonation at atypical regioselectivity (Saidi et al., 2011).

Pharmaceutical Research

Antimicrobial Activity : Pyridazinyl sulfonamide derivatives, synthesized using related sulfonyl chlorides, have shown significant antibacterial activities against various bacterial strains including E. coli and Staphylococcus aureus (Mohamed, 2007).

Antimalarial and Antibacterial Effects : Quinazolinesulfonamides, synthesized through a process involving chlorosulfonation similar to that which might use 6-isopropoxypyridine-3-sulfonyl chloride, have been studied for their antimalarial and antibacterial activities. Such compounds were synthesized from quinazolinediamine using sulfonyl chloride treatment (Elslager et al., 1984).

Folate Antagonists in Medicinal Chemistry : Folate antagonists, including 2,4-diamino-6-quinazolinesulfonamides, were developed using a synthesis process involving sulfonyl chlorides. These compounds showed notable antimalarial activity, indicating the potential use of related sulfonyl chlorides in medicinal chemistry (Elslager et al., 1984).

Safety and Hazards

The safety data sheet for Pyridine-3-sulfonyl chloride indicates that it is a hazardous substance. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

作用機序

Target of Action

Compounds like “6-Isopropoxypyridine-3-sulfonyl chloride” often target specific enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biochemical pathways .

Mode of Action

The compound might interact with its target by binding to a specific site on the protein. This can result in a change in the protein’s function, either by enhancing or inhibiting its activity .

Biochemical Pathways

The interaction of the compound with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might enhance a pathway that produces a beneficial substance .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The ultimate effect of the compound will depend on the specific biochemical pathways it affects. This could result in a therapeutic effect if the compound is a drug, or a toxic effect if the compound is a poison .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s stability, while the presence of other substances can affect its efficacy .

特性

IUPAC Name |

6-propan-2-yloxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHASNBEFLVLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899424-91-0 |

Source

|

| Record name | 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)

![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)

![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)

![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)

![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)

![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)